molecular formula C12H13ClN2O3 B11812315 tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate

tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate

Cat. No.: B11812315
M. Wt: 268.69 g/mol
InChI Key: ZIOYSWGEHDVFNM-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes . For example, some isoxazole compounds inhibit the phosphorylation of FLT3, leading to tumor regression in cancer models . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate: can be compared with other similar compounds, such as:

These compounds share the isoxazole core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. The unique chlorine substituent in This compound

Properties

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

tert-butyl N-(5-chloro-1,2-benzoxazol-3-yl)carbamate

InChI

InChI=1S/C12H13ClN2O3/c1-12(2,3)17-11(16)14-10-8-6-7(13)4-5-9(8)18-15-10/h4-6H,1-3H3,(H,14,15,16)

InChI Key

ZIOYSWGEHDVFNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)Cl

Origin of Product

United States

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